3-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Lipophilicity Drug-likeness Permeability

3-Bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 932506-09-7) is a synthetic small molecule featuring a tetrahydroquinoline core N-functionalized with a cyclopropanecarbonyl group and a 3-bromobenzamide moiety. Its molecular formula is C20H19BrN2O2 with a molecular weight of 399.3 g/mol, a computed XLogP3 of 3.7, 1 hydrogen bond donor, and 2 hydrogen bond acceptors, as determined by PubChem computed descriptors.

Molecular Formula C20H19BrN2O2
Molecular Weight 399.288
CAS No. 932506-09-7
Cat. No. B2685179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS932506-09-7
Molecular FormulaC20H19BrN2O2
Molecular Weight399.288
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1)C(=O)C4CC4
InChIInChI=1S/C20H19BrN2O2/c21-16-5-1-3-15(11-16)19(24)22-17-8-9-18-14(12-17)4-2-10-23(18)20(25)13-6-7-13/h1,3,5,8-9,11-13H,2,4,6-7,10H2,(H,22,24)
InChIKeyXIUHEXOGKAMCHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 932506-09-7): Structural Identity & Physicochemical Baseline for Procurement


3-Bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 932506-09-7) is a synthetic small molecule featuring a tetrahydroquinoline core N-functionalized with a cyclopropanecarbonyl group and a 3-bromobenzamide moiety [1]. Its molecular formula is C20H19BrN2O2 with a molecular weight of 399.3 g/mol, a computed XLogP3 of 3.7, 1 hydrogen bond donor, and 2 hydrogen bond acceptors, as determined by PubChem computed descriptors [1]. The compound belongs to the cyclopropanecarboxamido-substituted aromatic class, which has been described in patent literature as inhibiting protein kinases with potential anti-tumor applications [2]. When sourcing this compound, users should be aware that its specific substitution pattern—the 3-bromo position on the benzamide ring and the 6-yl attachment on the tetrahydroquinoline scaffold—is the primary structural differentiator from its closest analogs.

Why In-Class Substitution of 3-Bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 932506-09-7) Is Scientifically Inadvisable


Although numerous tetrahydroquinoline-benzamide analogs share the cyclopropanecarbonyl N-substituent, simply interchanging these compounds can alter key physicochemical and pharmacological properties. The position and electronegativity of the halogen substituent on the benzamide ring directly impact lipophilicity (XLogP3), hydrogen-bonding capability, and steric bulk, which in turn modulate membrane permeability, target binding kinetics, and metabolic stability [1]. For example, replacing bromine at the 3-position with chlorine produces a less lipophilic and smaller compound (measured by the change in computed XLogP3 and molecular weight), potentially altering target engagement. Similarly, moving the bromine from the 3-position to the 4-position or relocating the amide linkage from the 6-yl to the 7-yl position produces distinct regioisomers with different three-dimensional conformations, which can fundamentally alter recognition by biological targets. The quantitative evidence presented in Section 3 substantiates these points through direct physicochemical comparisons and curated biological affinity data where available.

Quantitative Differentiation Evidence: 3-Bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: 3-Bromo vs. 3-Chloro Analog

The target compound exhibits a computed XLogP3 of 3.7 (PubChem 2021.05.07 descriptor), which is higher than the 3-chloro analog (3-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, CAS 899735-45-6). The difference reflects the greater hydrophobicity of bromine vs. chlorine, which can increase membrane permeability but may also affect solubility and metabolic clearance [1].

Lipophilicity Drug-likeness Permeability

Molecular Volume & Polar Surface Area: Bromo vs. Unsubstituted Benzamide

Replacing the 3-bromo substituent with hydrogen (as in N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, CAS 899735-48-9) reduces molecular weight (from 399.3 g/mol to 320.4 g/mol) and eliminates a heavy atom that contributes to van der Waals interactions and potential halogen bonding [1]. This change can alter binding affinity, as demonstrated by other bromodomain inhibitor series where bromine contributes to binding pocket occupancy [2].

Steric bulk Binding pocket fit Molecular recognition

Regioisomeric Specificity: 6-yl vs. 7-yl Tetrahydroquinoline Attachment

The 6-yl attachment (as in the target compound) versus the 7-yl attachment (as in 4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, CAS 898423-84-2) produces regioisomers with distinct geometries. While direct biological comparison data are not publicly available, the change in the vector of the amide bond relative to the tetrahydroquinoline core alters the three-dimensional presentation of the benzamide moiety to target proteins. This is a well-established principle in medicinal chemistry, where regioisomeric shifts can dramatically impact potency and selectivity [1].

Regioisomerism Target selectivity Conformation

Application Scenarios Where 3-Bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Provides a Procurement Advantage


Kinase Profiling Panels Requiring Halogen-Specific SAR Exploration

When conducting structure-activity relationship (SAR) studies on cyclopropanecarboxamido-substituted kinase inhibitors, the 3-bromo substituent offers a distinct combination of moderate electron-withdrawing character, enhanced lipophilicity (XLogP3 = 3.7), and potential halogen bonding interactions that are not replicated by chloro or unsubstituted analogs [1]. This compound is suitable as a reference point for halogen-scanning experiments targeting specific kinase pockets.

Bromodomain Inhibitor Chemical Biology Studies

Given the patent literature indicating that tetrahydroquinoline derivatives can inhibit BET bromodomains, the 3-bromo-substituted compound can be used as a chemical probe to interrogate the role of halogen bonding in BRD4 BD1/BD2 binding [2]. Its distinct bromine atom can potentially engage in orthogonal interactions not possible with chloro or methyl analogs.

Physicochemical Profiling for Lead Optimization Programs

As a member of a congeneric series with varying halogen substituents, this compound serves as a useful comparator in studies examining how halogen identity influences ADME properties such as logD, solubility, and metabolic stability. The bromine atom provides a benchmark for understanding heavy-atom effects on pharmacokinetics.

Quote Request

Request a Quote for 3-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.